![molecular formula C16H14N4O8 B13792980 N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is a complex organic compound characterized by its biphenyl structure with hydroxyl and carboxamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of Carboxamide Groups: The carboxamide groups can be formed through amidation reactions, where carboxylic acids are reacted with amines in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism by which N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetramethanamine
- N1,N1,N3,N3,N6,N6,N8,N8-octakis (4-methoxyphenyl) [1,1’-biphenyl]-3,3’,5,5’-tetraamine
Uniqueness
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is unique due to its specific arrangement of hydroxyl and carboxamide groups on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C16H14N4O8 |
|---|---|
Poids moléculaire |
390.30 g/mol |
Nom IUPAC |
5-[3,5-bis(hydroxycarbamoyl)phenyl]-1-N,3-N-dihydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H14N4O8/c21-13(17-25)9-1-7(2-10(5-9)14(22)18-26)8-3-11(15(23)19-27)6-12(4-8)16(24)20-28/h1-6,25-28H,(H,17,21)(H,18,22)(H,19,23)(H,20,24) |
Clé InChI |
PBMKHUXCFUKRGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)NO)C(=O)NO)C2=CC(=CC(=C2)C(=O)NO)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


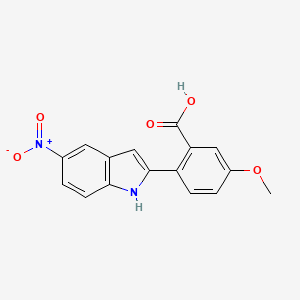
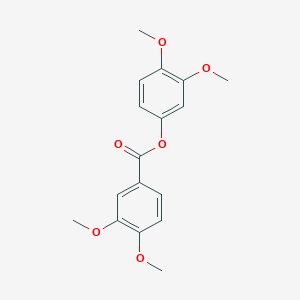
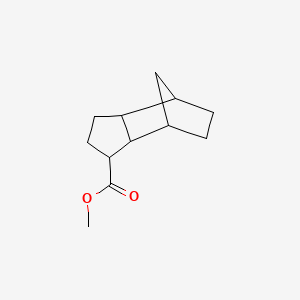

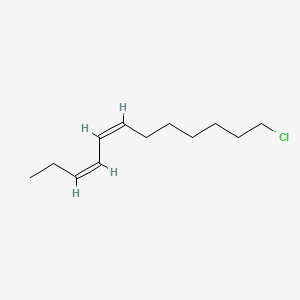
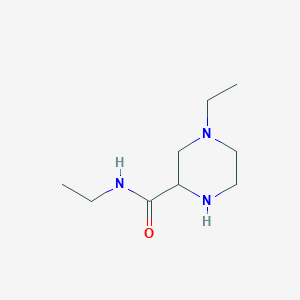
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
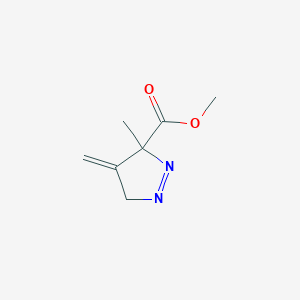
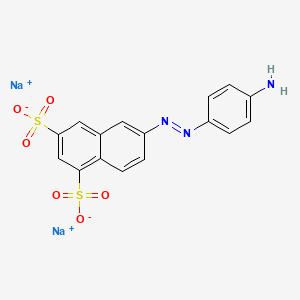
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
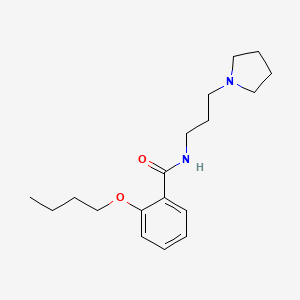
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
